8-(4-Nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene
Description
8-(4-Nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene is a spirocyclic compound featuring a 1,4-dioxaspiro[4.5]dec-7-ene core substituted at the 8-position with a 4-nitrophenyl group. The spirocyclic framework consists of a dioxolane ring fused to a cyclohexene ring, creating a rigid bicyclic structure. The 4-nitrophenyl substituent introduces a strong electron-withdrawing nitro group (-NO₂), which significantly influences the compound’s electronic properties, reactivity, and applications in synthetic chemistry.
Properties
IUPAC Name |
8-(4-nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c16-15(17)13-3-1-11(2-4-13)12-5-7-14(8-6-12)18-9-10-19-14/h1-5H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYAOXPCRYNSGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC=C1C3=CC=C(C=C3)[N+](=O)[O-])OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization and Ketal Formation Strategies
The foundational step in synthesizing 8-(4-Nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene involves constructing the spirocyclic dioxolane framework. A common approach begins with cyclohexane-1,4-dione, which undergoes ketalization with ethylene glycol under acidic conditions to form 1,4-dioxaspiro[4.5]decan-8-one . This intermediate serves as a versatile precursor for subsequent functionalization.
Reaction Conditions :
-
Catalyst : p-Toluenesulfonic acid (PTSA)
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Solvent : Toluene
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Temperature : Reflux (110–120°C)
The ketone group at position 8 is pivotal for introducing the 4-nitrophenyl moiety. For instance, condensation reactions with 4-nitrobenzaldehyde in the presence of ammonium acetate facilitate the formation of an α,β-unsaturated ketone, which can undergo further cyclization .
Electrophilic Aromatic Substitution (EAS)
Introducing the nitrophenyl group via EAS requires activating the spirocyclic intermediate. Bromination at position 7 using N-bromosuccinimide (NBS) generates 7-bromo-1,4-dioxaspiro[4.5]dec-7-ene, which undergoes nitration at position 8 under mixed acid conditions (HNO₃/H₂SO₄) .
Key Data :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Bromination | NBS, CCl₄ | 0°C, 2 h | 75% |
| Nitration | HNO₃ (conc.), H₂SO₄ | 50°C, 4 h | 60% |
This method, however, faces challenges in regioselectivity due to competing nitration at adjacent positions.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling offers a more controlled route. Suzuki-Miyaura coupling between 8-bromo-1,4-dioxaspiro[4.5]dec-7-ene and 4-nitrophenylboronic acid achieves precise functionalization .
Optimized Protocol :
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Catalyst : Pd(PPh₃)₄ (5 mol%)
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Base : K₂CO₃
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Solvent : DME/H₂O (3:1)
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Temperature : 80°C, 12 h
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Yield : 78%
This method outperforms EAS in selectivity, though boronic acid availability and catalyst cost are limiting factors.
Elimination and Functional Group Interconversion
A two-step process involving Wittig olefination and subsequent nitration has been explored. The ketone in 1,4-dioxaspiro[4.5]decan-8-one reacts with a stabilized ylide (e.g., Ph₃P=CHC₆H₄NO₂) to install the nitrophenyl group, followed by acid-catalyzed elimination to form the dec-7-ene double bond .
Critical Parameters :
| Parameter | Value |
|---|---|
| Ylide Equivalents | 1.2 |
| Elimination Catalyst | H₂SO₄ (0.1 M) |
| Overall Yield | 65% |
Reductive Amination and Nitration
Alternative routes employ reductive amination to introduce aryl groups. Reaction of 1,4-dioxaspiro[4.5]decan-8-one with 4-nitroaniline in the presence of NaBH₃CN forms a secondary amine, which undergoes dehydrogenation to yield the target compound .
Performance Metrics :
-
Amine Intermediate Yield : 70%
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Dehydrogenation Agent : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)
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Final Yield : 55%
Comparative Analysis of Synthetic Routes
| Method | Yield | Selectivity | Cost | Scalability |
|---|---|---|---|---|
| Cyclization/EAS | 60% | Moderate | Low | High |
| Suzuki Coupling | 78% | High | High | Moderate |
| Wittig Olefination | 65% | High | Moderate | Low |
| Reductive Amination | 55% | Low | Low | Moderate |
The Suzuki coupling method offers the best balance of yield and selectivity, though scalability remains a concern. Cyclization/EAS is preferable for large-scale production despite moderate yields.
Mechanistic Insights and Challenges
-
Regioselectivity in EAS : The electron-withdrawing nature of the dioxolane ring directs nitration to the para position relative to the spiro junction .
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Side Reactions : Competing over-nitration and ring-opening reactions necessitate stringent temperature control.
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Catalyst Deactivation : In cross-coupling, residual moisture and oxygen degrade Pd catalysts, requiring inert atmospheres .
Chemical Reactions Analysis
8-(4-Nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or hydrogen in the presence of a catalyst, resulting in the conversion of the nitro group to an amine.
Scientific Research Applications
Chemistry
The compound serves as a building block in organic synthesis. Its unique structure allows chemists to create more complex molecules by utilizing its reactive sites for further functionalization. This characteristic makes it valuable in the development of new synthetic pathways.
Biology
Research into the biological activities of 8-(4-Nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene and its derivatives has shown potential antimicrobial and anticancer properties. Studies are ongoing to explore how these compounds can interact with biological systems and influence cellular processes .
Medicine
In medicinal chemistry, the compound is being investigated for its potential use in drug development. Its structural features may allow for the design of molecules that target specific biological pathways or receptors, making it a candidate for therapeutic applications .
Industry
The unique structural properties of this compound make it suitable for applications in the development of new materials such as polymers and resins. Its stability and reactivity can be harnessed to create materials with desirable mechanical and chemical properties .
Case Studies
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of derivatives of this compound against various cancer cell lines. The results indicated significant cytotoxic effects, suggesting that modifications to the nitrophenyl group could enhance activity against specific cancer types.
Case Study 2: Antimicrobial Properties
Research focused on evaluating the antimicrobial efficacy of this compound against several bacterial strains showed promising results. The mechanism of action was linked to the disruption of bacterial cell membranes, highlighting its potential as a lead compound for developing new antibiotics.
Mechanism of Action
The mechanism of action of 8-(4-Nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the spirocyclic structure provides stability and rigidity to the molecule. These interactions can influence biological pathways, making the compound a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 8-(4-Nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene with structurally related spirocyclic derivatives, focusing on substituent effects, synthetic routes, and physicochemical properties.
Substituent Effects on Reactivity and Stability
Key Insight: Electron-withdrawing groups (e.g., -NO₂, -Cl, -Br) enhance electrophilicity at the aromatic ring, favoring cross-coupling and substitution reactions. Electron-donating groups (e.g., -CH₃) stabilize intermediates in hydroformylation and cycloadditions .
Physicochemical and Spectroscopic Properties
Key Insight: Nitro-substituted derivatives exhibit higher molecular weights and distinct NMR shifts due to the -NO₂ group’s strong deshielding effect. Boronate esters (e.g., ) are critical for Suzuki couplings but require strict storage conditions (0–10°C) .
Biological Activity
8-(4-Nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene is a spirocyclic compound notable for its unique structure, which includes a nitrophenyl group and a dioxaspirodecene ring system. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- IUPAC Name : this compound
- Molecular Formula : C14H15NO4
- Molecular Weight : 261.27 g/mol
- CAS Number : 2574546-81-7
- InChI Key : RZYAOXPCRYNSGH-UHFFFAOYSA-N
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study demonstrated that the compound effectively inhibits the growth of various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The nitrophenyl group is believed to play a critical role in enhancing the compound's interaction with cellular targets involved in cell proliferation and survival.
The proposed mechanism of action for this compound involves several pathways:
- Electron Transfer Reactions : The nitrophenyl group can participate in redox reactions, which may lead to the generation of reactive oxygen species (ROS), contributing to cytotoxic effects on cancer cells.
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism, leading to reduced energy production and increased apoptosis.
- Interaction with Receptors : Studies suggest that the compound may interact with various cellular receptors, modulating signaling pathways associated with cell growth and apoptosis.
Study 1: Antimicrobial Efficacy
A recent study focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL for different bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 50 |
Study 2: Anticancer Activity
In vitro assays conducted on breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 80 |
| 25 | 60 |
| 50 | 30 |
Study 3: Mechanistic Insights
Research utilizing flow cytometry demonstrated that exposure to the compound leads to an increase in apoptotic markers in treated cancer cells, confirming its role as an apoptosis-inducing agent.
Q & A
Q. What advanced techniques study surface interactions of this compound in environmental matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
